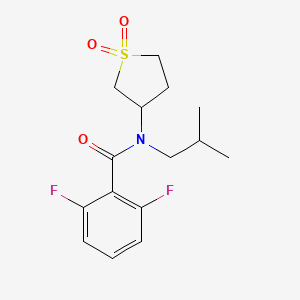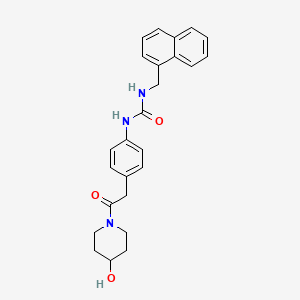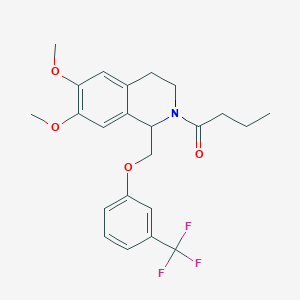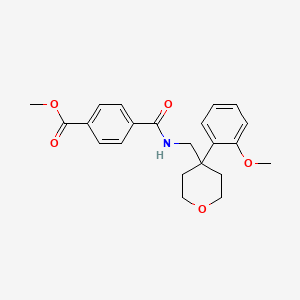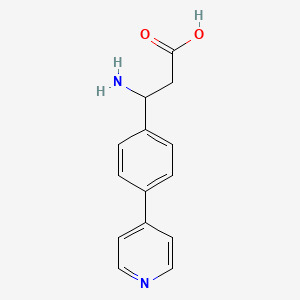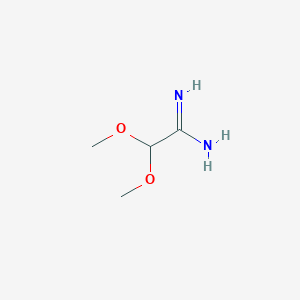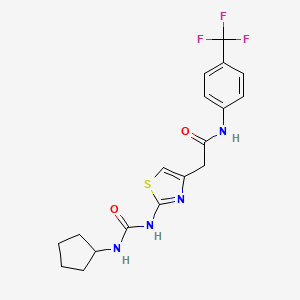
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Glutaminase Inhibition for Cancer Treatment
A notable application involves the design and synthesis of analogs targeting the inhibition of kidney-type glutaminase (GLS), a therapeutic approach in cancer treatment. One study highlighted the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds, including those structurally related to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, have shown promise in inhibiting GLS activity, which is crucial for the proliferation of cancer cells. This research underscores the compound's potential in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, suggesting its utility in developing novel cancer therapies (Shukla et al., 2012).
Antibacterial and Antifungal Applications
Another area of application is in the synthesis of novel compounds with antimicrobial properties. Research into 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, through reactions facilitated by ultrasound irradiation, has resulted in compounds displaying promising antibacterial and antifungal activities. These findings are significant for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rezki, 2016).
Synthesis of Heterocyclic Compounds for Antimicrobial Use
Further research demonstrates the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. These synthesized compounds have shown potential in treating various microbial infections, indicating the versatility of thiazole-containing compounds like 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in generating new antimicrobial agents (Darwish et al., 2014).
特性
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)11-5-7-13(8-6-11)22-15(26)9-14-10-28-17(24-14)25-16(27)23-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORWWDNZHDWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
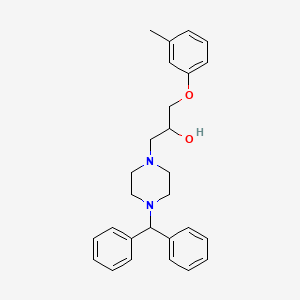
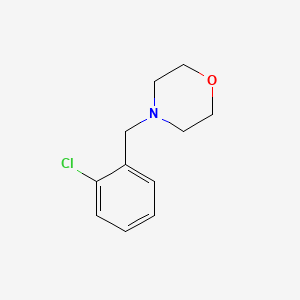
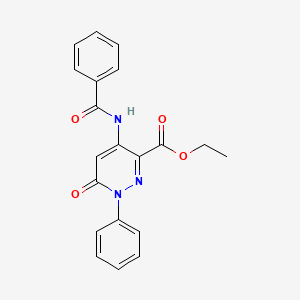

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)
